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Introduction

Woodetide is a synthetic peptide that has become a valuable tool for researchers studying the
DYRK (dual-specificity tyrosine-regulated kinase) family of protein kinases. It is not a naturally
occurring peptide but was rationally designed as a specific substrate for in vitro kinase assays.
This guide provides a comprehensive overview of Woodtide, from its conceptual origin and
synthesis to its practical application in experimental settings.

Discovery and Design Rationale

The design of Woodtide is based on the amino acid sequence surrounding a known
phosphorylation site in the Forkhead in Rhabdomyosarcoma (FKHR) transcription factor, a
physiological substrate of DYRK kinases. The development of this peptide substrate was a
crucial step in enabling the specific and reproducible measurement of DYRK kinase activity in a
controlled, in vitro environment.

The peptide corresponds to residues 324-334 of the FKHR protein. A key design feature of
Woodtide is the addition of two lysine residues at the N-terminus. This modification was
introduced to facilitate the peptide's binding to phosphocellulose paper, a common method for
separating phosphorylated from non-phosphorylated peptides in radioactive kinase assays.[1]
[2] The name "Woodtide" is a portmanteau derived from one of the lead researchers in the
field (Woods) and "peptide”.
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Physicochemical Properties of Woodtide

Property Value
Lys-Lys-lle-Ser-Gly-Arg-Leu-Ser-Pro-lle-Met-
Sequence
Thr-Glu-GIn-NH2
Molecular Formula C68H123N21020S
Molecular Weight 1586.93 g/mol
o Synthetic, based on human FKHR (residues
Origin
324-334)
Primary Application In vitro substrate for DYRK family kinases

Synthesis of Woodtide

Woodtide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols,
typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1][3][4][5][6] SPPS allows
for the sequential addition of amino acids to a growing peptide chain that is covalently attached
to an insoluble resin support.

General Solid-Phase Peptide Synthesis (SPPS) Protocol
for Woodtide

This protocol outlines the general steps for the manual synthesis of a peptide like Woodtide on
a Rink Amide resin, which will yield a C-terminally amidated peptide.

» Resin Preparation:

o The Rink Amide resin is placed in a reaction vessel and swelled in an appropriate solvent,
typically dimethylformamide (DMF), for 1-2 hours.

e Fmoc Deprotection:

o The Fmoc protecting group on the resin is removed by treating it with a 20% solution of
piperidine in DMF for a specified time (e.g., 20 minutes). This exposes the free amine
group for the coupling of the first amino acid.
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o The resin is then washed thoroughly with DMF to remove the piperidine and cleaved Fmoc
group.

e Amino Acid Coupling:

o The first Fmoc-protected amino acid (in this case, Fmoc-GIn) is pre-activated using a
coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium
hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

o The activated amino acid solution is added to the resin, and the mixture is agitated for 1-2
hours to allow the coupling reaction to go to completion.

o The resin is washed with DMF to remove excess reagents.
e Chain Elongation:

o Steps 2 and 3 are repeated for each subsequent amino acid in the Woodtide sequence
(Glu, Thr, Met, etc.) in the reverse order of the final sequence.

» Cleavage and Deprotection:

o Once the full peptide chain is assembled, the resin is washed with dichloromethane (DCM)
and dried.

o The peptide is cleaved from the resin, and the side-chain protecting groups are
simultaneously removed by treating the resin with a cleavage cocktail, typically containing
trifluoroacetic acid (TFA) and various scavengers (e.g., triisopropylsilane and water) to
prevent side reactions. This reaction is usually carried out for 2-3 hours.

 Purification and Analysis:

o The crude peptide is precipitated from the cleavage mixture using cold diethyl ether,
collected by centrifugation, and lyophilized.

o The final product is purified by reverse-phase high-performance liquid chromatography
(RP-HPLC).
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o The identity and purity of the synthesized Woodtide are confirmed by mass spectrometry
and analytical HPLC.
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Figure 1: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of Woodtide.

Application in DYRK Kinase Assays

Woodetide is primarily used as a substrate in in vitro kinase assays to determine the activity of
DYRK family members (e.g., DYRK1A, DYRK1B, DYRK2). These assays are fundamental for
studying the enzyme kinetics of these kinases and for screening potential inhibitors.

Quantitative Data from Kinase Assays

The following table summarizes representative kinetic data for DYRK1A using a highly similar
peptide substrate, "DYRKtide". Given that Woodtide is also a peptide substrate derived from a
natural phosphorylation site, these values provide a good estimate of the expected kinetic
parameters when using Woodtide.
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Kinase Substrate Km (pM) Assay Conditions

In vitro kinase assay
DYRK1A DYRKtide 35 with recombinant
DYRK1A.[7]

A typical concentration
DYRK1A ATP - used in assays is 100
uM.[8]

Used as a substrate in
DYRK2 Woodtide - assays to screen for
inhibitors.[9]

Note: Km (Michaelis constant) represents the substrate concentration at which the reaction rate
is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the
enzyme for the substrate.

Experimental Protocol: In Vitro DYRK1A Kinase Assay

This protocol describes a typical radioactive kinase assay using [y-33P]ATP to measure the
phosphorylation of Woodtide by DYRK1A.

e Reaction Mixture Preparation:

o Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 5 mM
MgCl2).[8]

o In a microcentrifuge tube, combine the reaction buffer, a specified concentration of
Woodtide (e.g., 50 uM), and the DYRK1A enzyme.[10]

o If screening for inhibitors, the test compound would be added at this stage.
e Initiation of Kinase Reaction:

o Initiate the reaction by adding [y-33P]ATP (a typical final concentration is 100 uM, spiked
with the radioactive isotope).[8]
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o Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes). The reaction
time should be within the linear range of the assay.[8]

e Termination of Reaction:

o Stop the reaction by adding a quench solution, such as 20 mM EDTA, or by spotting the
reaction mixture onto P81 phosphocellulose paper.[8]

e Separation and Detection:

o If using P81 paper, wash the paper multiple times with phosphoric acid to remove
unincorporated [y-33P]ATP. The positively charged lysine residues in Woodtide ensure it
binds to the negatively charged paper.

o The amount of 33P incorporated into Woodtide is quantified using a scintillation counter.
o Data Analysis:

o Kinase activity is calculated based on the amount of radioactivity incorporated into the
peptide over time.

o For inhibitor screening, the percentage of inhibition is calculated relative to a control
reaction without the inhibitor.
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Figure 2: Experimental workflow for an in vitro radioactive kinase assay using Woodtide.

Role in DYRK Signaling Pathways
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Woodetide itself does not have a signaling pathway; it is a tool used to study the pathways

regulated by DYRK kinases. DYRKs are pleiotropic kinases involved in a wide array of cellular
processes, including cell proliferation, differentiation, and apoptosis.[11] DYRK1A, in particular,
Is implicated in neurodevelopment and is located in the Down syndrome critical region.[11][12]

DYRKs are constitutively active kinases, and their activity is regulated by their expression level
and subcellular localization. A key event in their activation is a one-time autophosphorylation on
a conserved tyrosine residue in their activation loop, which occurs during translation.[13]
Following this, they function as serine/threonine kinases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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peptide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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